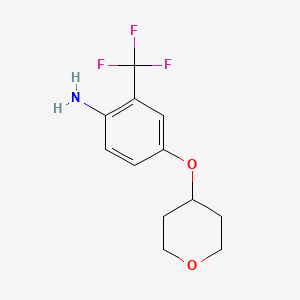

4-(Tetrahydropyran-4-yloxy)-2-trifluoromethylphenylamine

CAS No.: 1305750-46-2

Cat. No.: VC2947459

Molecular Formula: C12H14F3NO2

Molecular Weight: 261.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1305750-46-2 |

|---|---|

| Molecular Formula | C12H14F3NO2 |

| Molecular Weight | 261.24 g/mol |

| IUPAC Name | 4-(oxan-4-yloxy)-2-(trifluoromethyl)aniline |

| Standard InChI | InChI=1S/C12H14F3NO2/c13-12(14,15)10-7-9(1-2-11(10)16)18-8-3-5-17-6-4-8/h1-2,7-8H,3-6,16H2 |

| Standard InChI Key | ZHFZAZQLPDRODD-UHFFFAOYSA-N |

| SMILES | C1COCCC1OC2=CC(=C(C=C2)N)C(F)(F)F |

| Canonical SMILES | C1COCCC1OC2=CC(=C(C=C2)N)C(F)(F)F |

Introduction

Chemical Structure and Identification

4-(Tetrahydropyran-4-yloxy)-2-trifluoromethylphenylamine is an organofluorine compound featuring several key structural components. The molecular formula of this compound is C12H14F3NO2, combining a tetrahydropyran ring connected to an aniline derivative through an ether linkage, with a trifluoromethyl substituent at the ortho position.

Structural Components

The chemical structure can be divided into three primary components:

-

A tetrahydropyran (THP) ring: A six-membered oxygen-containing heterocycle

-

A phenyl ring: Connected to the THP via an ether (C-O-C) linkage

-

Functional groups: Including an amine (NH2) group at position 4 and a trifluoromethyl (CF3) group at position 2 of the phenyl ring

Structural Significance

The tetrahydropyran ring is a common structural motif in many bioactive compounds, while the trifluoromethyl group is known to enhance lipophilicity and metabolic stability. The presence of the primary amine group makes this compound potentially reactive and suitable for further functionalization in synthetic pathways.

Physical and Chemical Properties

Physical Properties

Based on structural analysis and comparison with similar compounds, 4-(Tetrahydropyran-4-yloxy)-2-trifluoromethylphenylamine likely exhibits the following properties:

| Property | Predicted Value/Characteristic |

|---|---|

| Physical State | Crystalline solid at room temperature |

| Color | White to off-white |

| Solubility | Likely soluble in organic solvents (e.g., dichloromethane, ethanol); Limited water solubility |

| Molecular Weight | Approximately 275 g/mol |

| LogP | Likely 2.5-3.5 (indicating moderate lipophilicity) |

| Melting Point | Expected range: 90-150°C |

Chemical Reactivity

The compound contains several reactive sites that contribute to its chemical behavior:

Synthesis Methods

| Synthetic Approach | Key Steps | Advantages | Challenges |

|---|---|---|---|

| Nucleophilic aromatic substitution | 1. Reaction of appropriately substituted 2-trifluoromethyl-4-fluoroaniline with tetrahydropyran-4-ol 2. Base-catalyzed substitution | Direct approach | Requires careful control of reaction conditions |

| Williamson ether synthesis | 1. Preparation of tetrahydropyran-4-yloxide 2. Reaction with 4-halo-2-trifluoromethylaniline | Well-established method | May require protection of amine group |

| Reduction of nitro precursor | 1. Synthesis of 4-(tetrahydropyran-4-yloxy)-2-trifluoromethylnitrobenzene 2. Reduction of nitro group to amine | Versatile approach | Multiple steps required |

The synthesis likely involves careful control of reaction conditions due to the presence of multiple functional groups. Drawing from methodologies used for related compounds, the synthetic route might involve modifications of procedures similar to those used for tetrahydropyran derivatives and trifluoromethylated aromatics .

Biological and Pharmacological Properties

Structure-Activity Relationships

The structural features can be correlated with potential biological activities:

Compounds containing similar structural elements have shown activities in various therapeutic areas, including as enzyme inhibitors and receptor modulators .

Applications in Drug Discovery

Medicinal Chemistry Applications

The compound's structure suggests several potential applications in drug discovery:

-

Building block for pharmaceutical synthesis: The amine group provides a versatile handle for further functionalization.

-

Pharmacophore component: The tetrahydropyran-4-yloxy group combined with the trifluoromethyl substituent may serve as part of a pharmacophore in drug design.

-

Fragment-based drug discovery: The compound could potentially serve as a fragment in fragment-based approaches to drug discovery.

Comparison with Related Compounds

Structural Analogs

Various structural analogs share similarities with 4-(Tetrahydropyran-4-yloxy)-2-trifluoromethylphenylamine:

Structure-Property Relationships

The structural differences between these compounds result in meaningful variations in their properties:

-

Lipophilicity: The trifluoromethyl group in 4-(Tetrahydropyran-4-yloxy)-2-trifluoromethylphenylamine likely confers higher lipophilicity compared to non-fluorinated or mono-fluorinated analogs.

-

Metabolic stability: The ortho-trifluoromethyl group potentially provides steric protection against metabolic enzymes compared to compounds lacking this feature.

-

Electronic properties: The electron-withdrawing nature of the trifluoromethyl group alters the electron density of the aromatic ring, potentially affecting binding interactions with biological targets.

Research and Development Considerations

Synthetic Challenges

The synthesis of 4-(Tetrahydropyran-4-yloxy)-2-trifluoromethylphenylamine presents several challenges:

-

Regioselectivity: Ensuring correct positioning of the trifluoromethyl group and amine functionality.

-

Compatibility of functional groups: Managing potential competing reactions between the amine and other functional groups during synthesis.

-

Purification: Developing effective methods for purification given the compound's likely moderate polarity.

Analytical Methods

Several analytical techniques would be valuable for characterizing this compound:

| Analytical Technique | Information Provided |

|---|---|

| 1H and 13C NMR | Structural confirmation, purity assessment |

| 19F NMR | Trifluoromethyl group environment and interactions |

| Mass Spectrometry | Molecular weight confirmation, fragmentation pattern |

| HPLC | Purity determination, retention behavior |

| X-ray Crystallography | Three-dimensional structure if crystalline |

| IR Spectroscopy | Functional group identification (NH2, C-O-C stretching) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume